Benzthiazide

Diuretic potency Natruresis Chloruresis

Benzthiazide is a high-potency thiazide diuretic (4-8× chlorothiazide in diuretic potency) with uniquely low plasma protein binding (~30%) and an intermediate 12–18 h duration. Its 3-benzylthiomethyl substituent drives distinct SAR differentiation, making it an essential calibrator for diuretic potency assays, PK/PD modeling, and analytical method validation. Procure high-purity ≥98% reference material for comparative pharmacology and QC applications.

Molecular Formula C15H14ClN3O4S3
Molecular Weight 431.9 g/mol
CAS No. 91-33-8
Cat. No. B1666702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzthiazide
CAS91-33-8
SynonymsBenzthiazide;  Benzothiazide;  Dihydrex;  Aquatag;  Diucen;  Exna;  Edemax;  Foven;  Dytide
Molecular FormulaC15H14ClN3O4S3
Molecular Weight431.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CSCC2=NS(=O)(=O)C3=CC(=C(C=C3N2)Cl)S(=O)(=O)N
InChIInChI=1S/C15H14ClN3O4S3/c16-11-6-12-14(7-13(11)25(17,20)21)26(22,23)19-15(18-12)9-24-8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,18,19)(H2,17,20,21)
InChIKeyNDTSRXAMMQDVSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityPRACTICALLY INSOL IN WATER, SOL IN ALKALINE SOLN
FREELY SOL IN DIMETHYLFORMAMIDE;  SLIGHTLY SOL IN ACETONE;  PRACTICALLY INSOL IN ETHER & CHLOROFORM
1.29e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Benzthiazide CAS 91-33-8: Thiazide Diuretic Compound Profile and Procurement-Relevant Classification


Benzthiazide (CAS 91-33-8, also known as benzothiazide) is an orally active benzothiadiazine-class thiazide diuretic with antihypertensive and saluretic properties [1]. It functions via inhibition of the Na⁺-Cl⁻ cotransporter (NCC) in the distal convoluted tubule of the kidney, promoting excretion of sodium, chloride, and water [2]. The compound was historically marketed under trade names including Aquatag, Exna, and Dihydrex, and was approved in the United States prior to January 1, 1982, with a 50 mg tablet formulation . Benzthiazide is structurally distinguished from other thiazides by the presence of a benzylthiomethyl substituent at the 3-position of the benzothiadiazine-1,1-dioxide core, a modification that confers measurable differences in pharmacological potency and duration relative to its class peers [3].

Why Benzthiazide CAS 91-33-8 Cannot Be Readily Substituted with Other Thiazide Diuretics


Thiazide diuretics sharing a benzothiadiazine scaffold exhibit substantial inter-compound variability in milligram potency, oral bioavailability, duration of action, and plasma protein binding despite ostensibly identical mechanisms of NCC inhibition [1]. Seemingly minor structural modifications at the 3- and 7-positions of the hydrobenzothiadiazine ring can shift the orientation of the drug in its binding site and alter pharmacological behavior [2]. Consequently, direct substitution of benzthiazide with chlorothiazide, hydrochlorothiazide, or bendroflumethiazide without dose adjustment or consideration of divergent pharmacokinetic profiles introduces significant risk of under- or over-diuresis, altered electrolyte excretion patterns, and mismatched therapeutic duration [3]. The quantitative evidence presented below establishes that benzthiazide occupies a distinct position within the thiazide class with respect to potency, absorption characteristics, and protein binding, rendering generic interchange scientifically unsound without explicit supporting data [4].

Benzthiazide CAS 91-33-8: Quantitative Differential Evidence Versus Comparator Thiazide Diuretics


Diuretic Potency of Benzthiazide Versus Chlorothiazide: 7-Fold to 16-Fold Greater Saluretic Effect in Preclinical Models

In direct head-to-head preclinical studies, benzthiazide demonstrates markedly higher diuretic and saluretic potency on a milligram basis compared to chlorothiazide. In dogs, benzthiazide is 4 times more potent in increasing urine flow and approximately 7 times more potent in increasing sodium and chloride excretion. In rats, the potency differential is even more pronounced: benzthiazide is 8 times more potent for urine flow and approximately 16 times more potent for sodium and chloride excretion [1]. These findings establish that benzthiazide achieves equivalent or superior diuretic effect at substantially lower administered doses than chlorothiazide.

Diuretic potency Natruresis Chloruresis Preclinical pharmacology

Natriuretic Potency of Benzthiazide Versus Hydrochlorothiazide: 1.8-Fold Greater Effect at Equivalent Doses in Rats

When compared directly against hydrochlorothiazide in rats, benzthiazide was found to be approximately 1.8 times more potent in its natriuretic effect [1]. This differential, while smaller in magnitude than the comparison with chlorothiazide, nonetheless represents a measurable and reproducible potency advantage on a milligram-equivalent basis.

Natriuresis Hydrochlorothiazide comparison Preclinical pharmacology Dose-response

Oral Bioavailability of Benzthiazide: 25% Absorption Versus 65-75% for Hydrochlorothiazide and ~100% for Bendroflumethiazide

Benzthiazide exhibits an oral bioavailability of approximately 25%, which is substantially lower than several commonly used thiazide diuretics including hydrochlorothiazide (65-75%), chlorthalidone (65%), indapamide (93%), and bendroflumethiazide (~100%). However, it exceeds the bioavailability of chlorothiazide (10-21%) [1]. This low systemic availability following oral administration is a defining pharmacokinetic characteristic that differentiates benzthiazide from higher-bioavailability thiazides and must be factored into dose selection and comparative efficacy assessments.

Bioavailability Oral absorption Pharmacokinetics GI absorption

Plasma Protein Binding of Benzthiazide: 30% Bound Versus 20-80% for Chlorothiazide and 64-94% for Other Thiazides

Benzthiazide demonstrates plasma protein binding of approximately 30%, placing it at the lower end of the thiazide class spectrum [1]. For comparison, chlorothiazide exhibits a wide reported range of 20-80% protein binding, hydrochlorothiazide is 64% bound, hydroflumethiazide 74%, chlorthalidone 75%, polythiazide 84%, bendroflumethiazide 94%, and metolazone 95% [2]. The relatively low protein binding of benzthiazide implies a larger circulating free fraction available for renal tubular secretion and pharmacodynamic action, which may contribute to its observed potency characteristics.

Plasma protein binding Pharmacokinetics Volume of distribution Free fraction

Duration of Diuretic Action: Benzthiazide 12-18 Hours Versus 6-12 Hours for Hydrochlorothiazide and Chlorothiazide

Benzthiazide exhibits a diuretic duration of action of 12-18 hours following oral administration, which is measurably longer than that of chlorothiazide and hydrochlorothiazide (both 6-12 hours oral duration), and comparable to hydroflumethiazide (12-24 hours) but shorter than chlorthalidone (24-72 hours) [1]. Onset of diuresis occurs within 2 hours, with peak effect at 4-6 hours post-dose [2]. This intermediate-to-extended duration profile differentiates benzthiazide from shorter-acting thiazides and may support less frequent dosing regimens in certain therapeutic contexts.

Duration of action Pharmacodynamics Dosing frequency Sustained effect

Market Availability Status: Benzthiazide Discontinued in United States Versus Ongoing Availability of Hydrochlorothiazide and Chlorthalidone

Benzthiazide is no longer commercially available for clinical use in the United States, with the FDA Orange Book listing its marketing status as 'Discontinued' . The original NDA (083206) for benzthiazide 50 mg tablets was approved prior to January 1, 1982, and the product was marketed under the trade name Aquatag by Solvay Pharmaceuticals [1]. In contrast, comparator thiazides including hydrochlorothiazide, chlorothiazide, chlorthalidone, and bendroflumethiazide remain actively marketed and available for clinical prescription in the United States [2]. Benzthiazide may retain availability in select international markets or as a research-grade compound for non-clinical applications [3].

Market status Regulatory status Discontinued drug Procurement constraints

Benzthiazide CAS 91-33-8: Evidence-Supported Research and Procurement Application Scenarios


Reference Standard for Thiazide Diuretic Potency Calibration and Analytical Method Development

Based on its well-characterized preclinical potency profile—4- to 8-fold more potent than chlorothiazide for urine flow and 7- to 16-fold more potent for sodium and chloride excretion [1]—benzthiazide serves as a high-potency reference standard within the thiazide class. Analytical laboratories and pharmaceutical quality control facilities may procure benzthiazide as a calibrator for diuretic potency assays, particularly when validating methods that must discriminate between thiazides of varying milligram potencies. Its intermediate duration of action (12-18 hours) and distinct bioavailability profile (25%) further support its utility as a comparative benchmark in pharmacokinetic method development and cross-validation studies [2].

Structure-Activity Relationship (SAR) Studies of Benzothiadiazine-Derived Diuretics and Allosteric Modulators

The structural features of benzthiazide—specifically the benzylthiomethyl substituent at the 3-position of the benzothiadiazine-1,1-dioxide core—confer the observed potency and duration advantages relative to unsubstituted or hydrogenated analogs [1]. This makes benzthiazide a valuable reference compound for medicinal chemistry SAR investigations focused on optimizing thiazide-class diuretics or exploring the allosteric modulator binding site of AMPA receptors (GluR2), where benzothiadiazine derivatives have demonstrated distinct binding orientations and stoichiometries dependent on 3- and 7-position substituents [2]. Procurement for SAR libraries is supported by the compound's well-documented differential potency data [3].

Pharmacokinetic Modeling Studies Requiring Low-Protein-Bound Thiazide Comparator Compounds

With plasma protein binding of approximately 30%, benzthiazide occupies a distinct position at the low end of the thiazide protein-binding spectrum, contrasting with highly bound comparators such as bendroflumethiazide (94%), metolazone (95%), and polythiazide (84%) [1]. This low binding fraction—coupled with its 25% oral bioavailability and 12-18 hour duration of action—renders benzthiazide suitable as a comparator compound in pharmacokinetic-pharmacodynamic (PK/PD) modeling studies examining the relationship between protein binding, free drug concentration, and diuretic effect magnitude. Such studies are particularly relevant for understanding the mechanistic basis of thiazide potency differences and for informing physiologically based pharmacokinetic (PBPK) model development [2].

Non-Clinical Research Applications in Jurisdictions Where Benzthiazide Retains Marketing Authorization

Although benzthiazide is discontinued for clinical use in the United States, it may remain available as a pharmaceutical product in select international markets or as a research-grade chemical for non-human applications [1]. Researchers conducting comparative pharmacology studies, toxicology assessments, or formulation development work in jurisdictions where benzthiazide retains regulatory approval may procure the compound for these purposes. The extensive historical documentation of its pharmacodynamic and toxicological profile—including chronic toxicity studies demonstrating tolerability of 1-5 g/kg daily in rats and dogs for 3 months or longer [2]—provides a robust foundation for continued non-clinical investigation where approved.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzthiazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.